molecular formula C11H12Br2O2 B8662433 2-(Bromomethyl)-2-(4-bromo-2-methylphenyl)-1,3-dioxolane CAS No. 60207-21-8

2-(Bromomethyl)-2-(4-bromo-2-methylphenyl)-1,3-dioxolane

Cat. No. B8662433
CAS RN: 60207-21-8
M. Wt: 336.02 g/mol
InChI Key: BDIGWTGOEGDCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-2-(4-bromo-2-methylphenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C11H12Br2O2 and its molecular weight is 336.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-2-(4-bromo-2-methylphenyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-2-(4-bromo-2-methylphenyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60207-21-8

Molecular Formula

C11H12Br2O2

Molecular Weight

336.02 g/mol

IUPAC Name

2-(bromomethyl)-2-(4-bromo-2-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H12Br2O2/c1-8-6-9(13)2-3-10(8)11(7-12)14-4-5-15-11/h2-3,6H,4-5,7H2,1H3

InChI Key

BDIGWTGOEGDCDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2(OCCO2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 78.8 parts of 2-bromo-1-(4-bromo-2-methylphenyl)-1-ethanone and 200 parts of butanol are added 3 parts of 4-methylbenzenesulfonic acid and 225 parts of benzene. Then there are added dropwise 33.5 parts of 1,2-ethanediol. Upon completion, stirring is continued overnight at reflux temperature with water-separator. The reaction mixture is evaporated and the residue is dissolved in 2,2'-oxybispropane. The solution is stirred with 15 parts of a concentrated sodium hydroxide solution. The layers are separated and the aqueous phase is extracted with 2,2'-oxybispropane. The combined organic layers are washed with water (till neutralization), dried, filtered and evaporated. The solid residue is crystallized from methanol, yielding 30.5 parts of 2-(bromomethyl)-2-(4-bromo-2-methylphenyl)-1,3-dioxolane; mp. 86° C.
[Compound]
Name
78.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.